N-(m-PEG4)-N'-(azide-PEG4)-Cy7

aqueous solubility bioconjugation click chemistry

Non-PEGylated Cy7 azide requires DMSO/DMF co-solvent, risking protein denaturation. N-(m-PEG4)-N'-(azide-PEG4)-Cy7 (CAS 2107273-40-3) dissolves directly in water or PBS for CuAAC click labeling, preserving biomolecule integrity. • Mono-azide architecture prevents homodimerization inherent to bis-azide analogs • PEG₄ spacer ensures aqueous solubility; λex/λem ~750/773 nm, ε ~199,000 M⁻¹cm⁻¹ • ≥98% purity; MW 852.5 g/mol; C₄₆H₆₆ClN₅O₈; storage at -20°C; ships ambient

Molecular Formula C46H66ClN5O8
Molecular Weight 852.5 g/mol
Cat. No. B14105131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(azide-PEG4)-Cy7
Molecular FormulaC46H66ClN5O8
Molecular Weight852.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1
InChIKeyISHBUBOOHQEWKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Overview


N-(m-PEG4)-N'-(azide-PEG4)-Cy7 (CAS 2107273-40-3) is a bifunctional near-infrared (NIR) fluorescent polyethylene glycol (PEG) linker with molecular formula C₄₆H₆₆ClN₅O₈ and molecular weight 852.5 g/mol . The compound integrates a heptamethine cyanine (Cy7) fluorophore (λex/λem ~750/773 nm) with an extinction coefficient of ~199,000 M⁻¹cm⁻¹ , a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a hydrophilic PEG₄ spacer on each indolenine nitrogen . It is classified as a PROTAC (PROteolysis TArgeting Chimera) linker within the PEG linker category, enabling the construction of heterobifunctional protein degraders, and also serves as a general-purpose NIR fluorescent labeling reagent for biomolecules [1].

PROTAC linker with defined mono-azide click handle for 1:1 conjugation
Aqueous CuAAC bioconjugation without organic co-solvent, preserving protein integrity
NIR fluorescence (λex/λem ~750/773 nm) for deep-tissue imaging probe development

Why N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Is Irreplaceable


Substituting N-(m-PEG4)-N'-(azide-PEG4)-Cy7 with a generic, non-PEGylated Cy7 azide (e.g., Cy7-N₃, MW ~667) introduces a critical solubility penalty that disrupts aqueous bioconjugation workflows: non-PEGylated Cy7 azide exhibits poor water solubility and requires organic co-solvent (DMSO, DMF, or DCM) for dissolution and efficient reaction , which can denature sensitive proteins or necessitate solvent removal steps. Conversely, replacing it with a structurally divergent analog such as N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (MW ~1,071, CAS 2107273-84-5) alters both the azide valency (two terminal azides vs. one) and PEG spacer length (PEG₃ vs. PEG₄), directly affecting crosslinking topology, hydrodynamic radius, and PROTAC linker flexibility . Even within the mono-azide Cy7 PEG family, changing the PEG₄ spacer to PEG₃ (as in N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7) or replacing the terminal methoxy group with an acetyl group shifts the physicochemical profile—solubility, steric accessibility of the azide, and potential for non-specific interactions—in ways that undermine experimental reproducibility . These structural and physicochemical distinctions preclude generic interchangeability without re-optimization of the entire labeling or PROTAC assembly protocol.

Non-PEGylated Cy7 azide
Poor water solubility requires organic co-solvent, which may denature proteins and disrupt aqueous click chemistry workflows.
Bis-azide PEG₃ analog
Two azide groups introduce uncontrolled crosslinking or dimerization risk, undermining 1:1 PROTAC conjugation stoichiometry.
PEG₃ acetyl-terminated analog
Shorter spacer and hydrolyzable acetyl cap alter linker flexibility and may introduce batch variability, limiting experimental reproducibility.

Evidence of Differentiation from Analogs


Aqueous Solubility vs. Non-PEGylated Cy7 Azide

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is explicitly soluble in water, DMSO, DMF, and DCM, enabling direct aqueous-phase click chemistry without organic co-solvent . In contrast, non-PEGylated Cy7 azide (MW 667.3) is reported as having poor water solubility—soluble only in organic solvents (DMSO, DMF, dichloromethane)—with low solubility in water . This difference is attributed to the dual PEG₄ chains (eight ethylene oxide units total) that impart hydrophilicity to the target compound . For biomolecule labeling applications, the non-PEGylated variant requires organic co-solvent to achieve dissolution sufficient for efficient reaction, which can denature proteins or interfere with downstream biological assays .

Aqueous solubility
Class-level inference
TargetWater, DMSO, DMF, DCM soluble
Non-PEGylated Cy7 azidePoor water solubility; organic co-solvent required
Aqueous bioconjugation without protein-denaturing solvents
Data to verify; vendor datasheets, no mg/mL values
aqueous solubility bioconjugation click chemistry

Mono-Azide vs. Bis-Azide Valency for PROTAC Assembly

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 carries exactly one terminal azide group paired with one methoxy-terminated PEG₄ chain, yielding a single reactive handle for CuAAC click chemistry . Its closest bis-azide analog, N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS 2107273-84-5, MW ~1,071), contains two terminal azide groups and a central chlorocyclohexenyl ring, enabling dual click conjugation that can lead to uncontrolled crosslinking or dimerization when a 1:1 stoichiometry is desired . The mono-azide architecture of the target compound ensures defined 1:1 conjugation stoichiometry—critical for PROTAC linker applications where precise control over the ligand–linker–ligand architecture directly determines ternary complex formation efficiency and degradation potency [1].

Mono-azide vs bis-azide
Class-level inference
Target1 azide handle; inert methoxy cap
Bis-azide PEG₃2 azide handles; crosslinking risk
Guarantees 1:1 conjugation for reproducible PROTAC assembly
Structural review; crosslinking not experimentally quantified
PROTAC linker azide valency heterobifunctional conjugation

PEG₄ Spacer vs. PEG₃ Acetyl-Terminated Analog

The target compound incorporates two tetraethylene glycol (PEG₄) chains—one terminating in a chemically inert methoxy group (–OCH₃) and the other in the reactive azide . Its closest mono-azide Cy7 analog, N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 (CAS 2107273-00-5), features shorter triethylene glycol (PEG₃) chains with an acetyl (–COCH₃) terminal group . The PEG₄ spacer provides an additional ethylene oxide unit per chain (8 total vs. 6 total), increasing the linker's hydrodynamic length by approximately ~3.5 Å per ethylene oxide unit (estimated ~7 Å longer overall) and enhancing conformational flexibility . The methoxy terminal group on the target compound is chemically orthogonal and unreactive under standard CuAAC and PROTAC coupling conditions, whereas the acetyl group on the comparator may undergo hydrolysis under basic conditions or interact with amine-containing biomolecules, introducing batch-to-batch variability .

PEG₄ vs PEG₃ acetyl
Class-level inference
TargetPEG₄ (8 EO), methoxy cap, MW 852.5
PEG₃ acetylPEG₃ (6 EO), acetyl cap, ~7 Å shorter
Longer spacer and inert cap improve conformational flexibility
Estimated length difference based on EO units; vendor SMILES comparison
PEG spacer length linker flexibility PROTAC design

NIR Fluorescence Compatibility for In Vivo Imaging

The Cy7 heptamethine core of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 provides excitation/emission maxima at approximately 750 nm/773 nm with an extinction coefficient of ~199,000 M⁻¹cm⁻¹ . These spectral properties position the dye within the NIR-I tissue transparency window (700–900 nm), where hemoglobin and water absorption are minimized, enabling deeper tissue penetration and lower autofluorescence background compared to visible-wavelength dyes such as fluorescein or Cy3 . While this spectral profile is shared across the Cy7 dye class, the specific integration of the Cy7 core with PEG₄ solubilizing spacers and the azide click handle in a single, well-characterized molecular entity (MW 852.5, purity ≥95% per vendor specifications ) eliminates the need for multi-step in situ conjugation and purification, reducing experimental variability compared to assembling the fluorophore–linker–reactive group from separate components.

NIR fluorescence
Supporting evidence
λex/λem ~750/773 nm ε ~199,000 M⁻¹cm⁻¹
NIR-I window minimizes autofluorescence for in vivo imaging
Spectral data shared across Cy7 class; PEG-azide integration enables direct aqueous use
near-infrared fluorescence in vivo imaging extinction coefficient

Application Scenarios for N-(m-PEG4)-N'-(azide-PEG4)-Cy7


PROTAC Synthesis with Controlled Stoichiometry

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is the preferred linker for PROTAC constructs where a single, well-defined site of conjugation is required. The mono-azide architecture eliminates the risk of homodimerization or uncontrolled crosslinking inherent to bis-azide analogs such as N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 . The aqueous solubility of the PEG₄-spaced linker allows sequential CuAAC click reactions to be performed in aqueous buffer without organic co-solvent, preserving the structural integrity of protein-targeting ligands and E3 ligase ligands during assembly . This combination of controlled valency and aqueous compatibility is essential for reproducible construction of PROTACs where linker topology directly governs ternary complex geometry and cellular degradation efficiency .

Aqueous Fluorescent Labeling of Proteins and Antibodies

For researchers performing site-specific fluorescent labeling of alkyne-functionalized proteins, antibodies, or peptides, N-(m-PEG4)-N'-(azide-PEG4)-Cy7 enables direct CuAAC reaction in aqueous buffer systems. Unlike non-PEGylated Cy7 azide, which requires DMSO or DMF co-solvent and risks protein denaturation, the target compound dissolves directly in water or PBS . The PEG₄ spacer additionally reduces fluorophore-induced protein aggregation and minimizes steric interference with antigen-binding domains, making this reagent suitable for producing labeled antibodies for in vivo imaging studies where maintaining binding affinity and reducing non-specific background are critical .

In Vivo NIR Fluorescence Imaging Probe Development

The Cy7 core of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 provides excitation and emission within the NIR-I window (λex/λem ~750/773 nm), where tissue autofluorescence is minimized and photon penetration depth is maximized compared to visible-wavelength dyes . The PEG₄ spacer imparts aqueous solubility and reduces non-specific tissue binding, while the azide click handle enables modular conjugation to alkyne-modified targeting vectors (e.g., RGD peptides, aptamers, or small-molecule ligands). This integrated design—NIR fluorescence, aqueous solubility, and bioorthogonal reactivity in a single compound—supports streamlined in vivo probe development without the need for multi-step fluorophore–linker–targeting ligand assembly .

Linker SAR Studies for PROTAC Optimization

In systematic SAR campaigns aimed at optimizing PROTAC linker length and composition, N-(m-PEG4)-N'-(azide-PEG4)-Cy7 serves as a defined PEG₄ benchmark with methoxy terminal capping . Its longer spacer (8 total ethylene oxide units) relative to PEG₃ analogs (6 EO units) provides greater conformational flexibility and a distinct hydrodynamic radius, allowing researchers to assess how incremental changes in linker length (~7 Å overall difference) affect ternary complex formation and degradation potency . The methoxy cap ensures chemical inertness, eliminating confounding variables introduced by hydrolyzable terminal groups such as acetyl esters found in N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 .

Application
Selection Property
Validation Focus
PROTAC synthesis with controlled stoichiometry
Mono-azide architecture
1:1 conjugation stoichiometry and ternary complex integrity
Aqueous fluorescent labeling of proteins/antibodies
Water solubility and PEG₄ spacer
Retention of binding affinity and minimal aggregation
In vivo NIR fluorescence imaging probe development
Cy7 NIR-I spectral window
Deep-tissue penetration and low autofluorescence background
Linker SAR studies for PROTAC optimization
Defined PEG₄ length and inert methoxy cap
Conformational flexibility and absence of hydrolyzable groups
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